molecular formula C7H8O2 B1198943 Cyclohexa-1,5-diene-1-carboxylic acid CAS No. 40002-23-1

Cyclohexa-1,5-diene-1-carboxylic acid

Cat. No.: B1198943
CAS No.: 40002-23-1
M. Wt: 124.14 g/mol
InChI Key: QXHJRNVPNQKMLR-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound is systematically named cyclohexa-1,5-diene-1-carboxylic acid according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition of a six-membered ring containing two double bonds at positions 1 and 5, with a carboxylic acid group attached at position 1. The Chemical Abstracts Service registry number for this compound is 40002-23-1, providing unambiguous identification in chemical databases and literature. Alternative nomenclature includes 1,5-cyclohexadiene-1-carboxylic acid and 3,4-dihydrobenzoic acid, with the latter designation emphasizing its relationship to benzoic acid through partial hydrogenation. The compound is also catalogued under several database identifiers including ChEBI identification number 49262 and DSSTox Substance identification number DTXSID50960483.

The systematic identification extends to computational descriptors that facilitate database searches and structural comparisons. The International Chemical Identifier string for the compound is InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2,4-5H,1,3H2,(H,8,9), which provides a complete description of the molecular connectivity and stereochemistry. The simplified molecular-input line-entry system representation is C1CC=C(C=C1)C(=O)O, offering a more accessible format for chemical informatics applications. These standardized descriptors ensure consistent identification across different chemical databases and computational platforms.

Molecular Architecture: Cyclohexene Ring System and Carboxylic Acid Orientation

The molecular architecture of this compound features a six-membered carbon ring containing two double bonds positioned at the 1,5-positions, creating a conjugated diene system. The molecular formula C7H8O2 indicates a total of seven carbon atoms, eight hydrogen atoms, and two oxygen atoms, with a molecular weight of 124.14 grams per mole. The cyclohexene ring system adopts a non-planar conformation due to the presence of saturated carbon centers at positions 2 and 3, which maintain tetrahedral geometry while the unsaturated carbons exhibit trigonal planar arrangements.

The carboxylic acid functional group is directly attached to carbon-1 of the ring system, positioning it adjacent to one of the double bonds and creating an alpha,beta-unsaturated carboxylic acid system. This structural arrangement results in extended conjugation between the carboxyl group and the diene system, significantly influencing the compound's electronic properties and reactivity patterns. The presence of the carboxylic acid group introduces both hydrogen bonding capabilities and acidic properties, with the compound classified as both a cyclohexadienecarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.

The spatial orientation of the carboxylic acid group relative to the ring system creates specific steric and electronic environments that influence molecular interactions and chemical reactivity. The compound can exist in multiple conformational states due to rotation around the carbon-carbon bond connecting the carboxyl group to the ring, with the most stable conformations determined by minimization of steric hindrance and optimization of electronic delocalization effects.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Three-dimensional conformational analysis reveals that this compound adopts a boat-like configuration for the six-membered ring due to the positioning of the double bonds and the geometric constraints imposed by the conjugated system. Computational modeling indicates that the compound can access multiple low-energy conformations through rotation around single bonds, particularly the bond connecting the carboxylic acid group to the ring system. The most stable conformations are characterized by arrangements that maximize conjugation while minimizing steric interactions between the carboxyl group and the ring substituents.

The presence of the carboxylic acid functionality introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions. The hydroxyl hydrogen of the carboxyl group can interact with the pi-electron system of the adjacent double bond, stabilizing certain conformational arrangements and influencing the overall molecular geometry. These interactions contribute to the compound's distinctive spectroscopic signatures and chemical behavior patterns.

Crystallographic studies of related cyclohexadiene carboxylic acid derivatives provide insights into solid-state packing arrangements and intermolecular interactions. The carboxylic acid groups typically engage in hydrogen bonding networks that stabilize crystal structures, while the hydrophobic cyclohexadiene portions contribute to van der Waals interactions between molecules. These structural features influence physical properties such as melting point, solubility, and crystallization behavior.

Spectroscopic Profiling: Infrared, Nuclear Magnetic Resonance, and Mass Spectral Signatures

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of both the carboxylic acid functional group and the conjugated diene system. The carboxylic acid group exhibits the typical broad hydroxyl stretch absorption between 2500 and 3300 wavenumbers per centimeter, along with the carbonyl stretch appearing between 1710 and 1760 wavenumbers per centimeter. The exact position of the carbonyl absorption is influenced by the conjugation with the adjacent double bond system, typically appearing at the lower end of this range due to electron delocalization effects.

The conjugated diene system contributes additional characteristic absorptions in the infrared spectrum, including carbon-carbon double bond stretching vibrations and out-of-plane bending modes specific to the substitution pattern. The alpha,beta-unsaturated carboxylic acid system shows a carbonyl stretch frequency that is lowered by approximately 20 to 30 wavenumbers per centimeter compared to saturated carboxylic acids due to conjugation effects.

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. The carboxyl carbon appears in the characteristic range of 165 to 185 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, with alpha,beta-unsaturated acids typically appearing near the upfield end of this range around 165 parts per million. The proton nuclear magnetic resonance spectrum displays the acidic carboxyl proton as a singlet near 12 parts per million, with the exact chemical shift dependent on concentration and solvent conditions due to hydrogen bonding effects.

The vinyl protons of the diene system appear in the downfield region of the proton nuclear magnetic resonance spectrum, typically between 5 and 7 parts per million, with coupling patterns that reflect the substitution pattern and stereochemistry of the double bonds. The saturated methylene protons appear in the aliphatic region between 2 and 3 parts per million, with their chemical shifts influenced by the proximity to the electron-withdrawing carboxyl group and the electron-rich double bond system.

Computational Chemistry Modeling: Density Functional Theory Calculations and Molecular Orbital Analysis

Density functional theory calculations provide valuable insights into the electronic structure and properties of this compound, particularly regarding the dissociation equilibrium of the carboxylic acid group. Recent computational studies have demonstrated that the calculated dissociation constants of cyclohexadiene carboxylic acids successfully obey the Hammett equation, indicating predictable electronic effects within this class of compounds. The Hammett correlation coefficient for 1,3-cyclohexadiene-1-carboxylic acids is reported as 1.86, significantly higher than the value of 1.00 observed for benzoic acid derivatives, suggesting enhanced sensitivity to electronic substituent effects in the cyclohexadiene system.

Molecular orbital analysis reveals the electronic delocalization patterns within the conjugated system, showing significant interaction between the carboxyl group and the diene pi-system. The highest occupied molecular orbital typically involves the carboxylate oxygen atoms and extends into the conjugated diene system, while the lowest unoccupied molecular orbital is primarily localized on the carbonyl carbon and adjacent ring carbons. These orbital characteristics influence the compound's chemical reactivity patterns and spectroscopic properties.

The computational analysis also provides information about conformational preferences and energy barriers for rotation around key bonds. Calculations indicate that the most stable conformations involve arrangements where the carboxyl group is positioned to maximize overlap with the adjacent pi-system while minimizing steric interactions. The energy differences between conformational isomers are typically small, allowing for rapid interconversion at ambient temperatures.

Computational Parameter Value Method
Hammett Correlation Coefficient 1.86 Density Functional Theory
Molecular Weight 124.14 g/mol Experimental
Dissociation Constant Range Variable Density Functional Theory Calculation
Conformational Energy Barriers Low Computational Modeling

Density functional theory calculations have proven particularly valuable for predicting the acid-base properties of cyclohexadiene carboxylic acids, with computed dissociation constants showing excellent agreement with experimental measurements where available. The enhanced Hammett correlation coefficient observed for these compounds suggests that electronic effects are amplified in the cyclohexadiene system compared to traditional aromatic carboxylic acids, providing opportunities for fine-tuning of chemical properties through structural modifications.

Properties

CAS No.

40002-23-1

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

cyclohexa-1,5-diene-1-carboxylic acid

InChI

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2,4-5H,1,3H2,(H,8,9)

InChI Key

QXHJRNVPNQKMLR-UHFFFAOYSA-N

SMILES

C1CC=C(C=C1)C(=O)O

Canonical SMILES

C1CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chorismic Acid

Molecular Formula : C₁₀H₁₀O₆
Molecular Weight : 226.18 g/mol
Key Features :

  • Structural similarity: Contains a cyclohexa-1,5-diene core with additional hydroxyl (-OH) and ethenyloxy (-O-CH₂-C(=O)OH) groups at positions 4 and 3, respectively . Biochemical Role: A central intermediate in the shikimate pathway, serving as a precursor for aromatic amino acids (e.g., phenylalanine, tyrosine) and plant secondary metabolites . Reactivity: Undergoes enzymatic transformations (e.g., Claisen rearrangement to prephenic acid) . Safety: Classified as acutely toxic (Category 4) and a skin/eye irritant (GHS) .

Cyclohexa-1,3-diene

Molecular Formula : C₆H₈
Molecular Weight : 80.13 g/mol
Key Features :

  • Simpler conjugated diene system (double bonds at positions 1 and 3) without carboxylic acid substituents .
    Applications : Used in Diels-Alder reactions for synthesizing six-membered rings in organic chemistry .
    Safety : Requires precautions for skin contact due to irritation risks .

1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester

Molecular Formula : C₂₄H₄₂O₄
Molecular Weight : 394.59 g/mol
Key Features :

  • Diester derivative with two carboxylic acid groups at positions 1 and 2 . Applications: Industrial plasticizer; enhances flexibility in polymers . Safety: Limited acute toxicity data; standard ester-handling protocols apply .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity Safety Profile References
Cyclohexa-1,5-diene-1-carboxylic acid C₇H₈O₂ 140.14 Carboxylic acid, conjugated diene Pharmaceutical intermediate (derivatives) Limited data; assume standard precautions
Chorismic Acid C₁₀H₁₀O₆ 226.18 Carboxylic acid, hydroxyl, ethenyloxy Biosynthesis of aromatic amino acids Acute Toxicity (Cat 4), Irritant
Cyclohexa-1,3-diene C₆H₈ 80.13 Conjugated diene Diels-Alder reactions Skin irritant
1,2-Cyclohexanedicarboxylic acid diisononyl ester C₂₄H₄₂O₄ 394.59 Diester Polymer plasticizer Handle as per ester guidelines

Preparation Methods

Reaction Mechanism and Components

The Diels-Alder reaction proceeds via a concerted cycloaddition mechanism, forming a six-membered cyclohexene ring. Key components include:

  • Diene : 1,3-butadiene, used in a molar ratio of 1:1 to 1:1.4 relative to acrylic acid.

  • Dienophile : Acrylic acid, which introduces the carboxylic acid functional group.

  • Solvent : Aromatic hydrocarbons (toluene, benzene, xylene), alcohols (ethanol, methanol), or water. Solvent choice impacts reaction rate and yield, with toluene providing optimal results.

  • Polymerization inhibitors : 4-tert-butylcatechol (TBC) or hydroquinone (0.1–1.0 wt%) to suppress side reactions.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and minimizing side products include temperature, solvent volume, and inhibitor concentration. Representative data from patent examples are summarized below:

Table 1: Effect of Temperature and Molar Ratio on Diels-Alder Reaction Yield

Temperature (°C)Molar Ratio (Butadiene:Acrylic Acid)Yield (%)
801:192
1201:1.295
1501:1.497

Higher temperatures (>150°C) risk thermal decomposition, while excess diene improves conversion but complicates purification.

Table 2: Solvent Impact on Reaction Efficiency

SolventBoiling Point (°C)Yield (%)
Toluene11095
Ethanol7888
Water10082

Toluene’s nonpolar nature enhances diene solubility and stabilizes the transition state, achieving yields ≥95%.

Workup and Isolation

Post-reaction, the mixture is cooled to 60°C, and the solvent is partially evaporated under reduced pressure (–0.08 MPa). Methanol is added to precipitate unreacted acrylic acid, followed by centrifugation and washing. The crude product is recrystallized from methanol/water to afford this compound in >95% purity.

Catalytic Dehydrogenation Approaches

Recent advances in transition metal catalysis enable alternative routes via dehydrogenation of saturated precursors. While less commonly applied to this compound, studies on related systems suggest potential adaptability.

Palladium-Catalyzed Dehydrogenation

A Nature study demonstrated that cyclohexanecarboxylic acid derivatives undergo multifold C–H activation using Pd catalysts, yielding olefinated arenes. Although this process typically proceeds to full aromatization, modulating reaction conditions (e.g., lower temperature, shorter duration) could arrest dehydrogenation at the diene stage. Key parameters include:

  • Catalyst : 5% Pd/C or 3% Pd/C.

  • Hydrogen pressure : 10–150 psi.

  • Solvent : Ethanol, methanol, or toluene.

Table 3: Hydrogenation vs. Controlled Dehydrogenation Outcomes

ProcessCatalystTemperature (°C)ProductYield (%)
Full Hydrogenation5% Pd/C25Cyclohexanecarboxylic acid99
Partial Dehydrogenation3% Pd/C60This compound85*

*Theoretical yield based on analogous systems; direct experimental data for this compound remains unpublished.

Challenges and Considerations

Dehydrogenation methods face hurdles such as over-oxidation to aromatic derivatives and lactone formation. Current research focuses on ligand design and solvent engineering to improve selectivity for dienes.

Comparative Analysis of Synthetic Routes

The Diels-Alder method remains superior for large-scale production due to its simplicity and high yield (>95%). Historical alternatives, such as carboxylation of cyclohexyl magnesium chloride or benzoic acid hydrogenation, are less efficient (yields <70%) and require harsh conditions.

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Diels-Alder Reaction95–97>99HighModerate
Catalytic Dehydrogenation80–85*90–95ModerateHigh
Benzoic Acid Hydrogenation65–7085–90LowLow

Industrial Applications and Case Studies

This compound serves as a precursor to bioactive molecules, including tumor inhibitors and insecticides. A 2024 study highlighted its role in synthesizing olefinated arenes for optoelectronic materials, though this requires further dehydrogenation.

Q & A

Q. What are the common synthetic routes for Cyclohexa-1,5-diene-1-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves starting materials such as cyclohexadiene derivatives or substituted benzoic acids. Key steps include:

  • Hypochlorite-mediated degradation or reductive opening of lactone rings to introduce the carboxylic acid group .
  • Functionalization of the amino group (e.g., in 3-amino derivatives) via coupling agents or lithium-ammonia reductions .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity.

Q. Which reagents are optimal for functional group transformations (e.g., oxidation, reduction) of this compound?

Methodological Answer:

  • Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the carboxylic acid to ketones/aldehydes. Reagent choice depends on steric hindrance and desired selectivity .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to alcohols, while sodium borohydride (NaBH₄) is milder for selective reductions .
  • Substitution : Halogens (Cl₂, Br₂) or nucleophiles (OH⁻) replace the amino group. Reaction monitoring via TLC or HPLC ensures completion .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies diene geometry (coupling constants for 1,5-diene vs. 1,3-diene) and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 139.15 g/mol for the base compound) .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and conjugated diene C=C stretches (~1600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or selectivity during derivatization?

Methodological Answer:

  • Contradiction Analysis : Compare outcomes under varying conditions (e.g., solvent polarity, temperature). For example, CrO₃ may over-oxidize sensitive groups, while KMnO₄ offers better control in aqueous media .
  • Mechanistic Studies : Use deuterium labeling or kinetic isotope effects to probe competing pathways (e.g., radical vs. ionic mechanisms).
  • Computational Modeling : DFT calculations predict transition states to explain steric/electronic effects on selectivity .

Q. What strategies optimize the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer:

  • Catalyst Screening : Test transition-metal complexes (e.g., cobalt porphyrazinato catalysts) for enantioselective transformations, as seen in cyclohexa-dienamine synthesis .
  • Ligand Design : Chiral ligands (e.g., BINOL derivatives) enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Reaction Engineering : Use flow chemistry to improve mass transfer and reduce side reactions in diene-based catalytic cycles.

Q. How are analogues designed for medicinal chemistry applications with improved pharmacokinetics?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the amino or carboxylic acid groups to enhance target binding (e.g., introducing electron-withdrawing groups for enzyme inhibition) .
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to optimize bioavailability.
  • In Silico Docking : Molecular dynamics simulations predict interactions with biological targets (e.g., cancer-related kinases) .

Q. What are the challenges in biosynthetic production compared to traditional chemical synthesis?

Methodological Answer:

  • Pathway Engineering : Heterologous expression in microbial hosts (e.g., E. coli) requires optimizing enzyme cascades for chorismate-like precursors .
  • Yield Limitations : Competing pathways (e.g., shikimate route) may reduce titers. Use CRISPR interference to silence undesired genes .
  • Downstream Processing : Biosynthetic products often require complex purification (e.g., affinity chromatography) to remove host cell proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexa-1,5-diene-1-carboxylic acid
Reactant of Route 2
Cyclohexa-1,5-diene-1-carboxylic acid

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